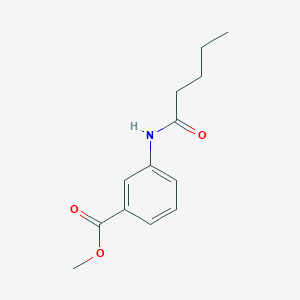

Methyl 3-pentanamidobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

methyl 3-(pentanoylamino)benzoate |

InChI |

InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9-11)13(16)17-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,15) |

InChI Key |

MKDWQVYJJRYIKY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)NC1=CC=CC(=C1)C(=O)OC |

Origin of Product |

United States |

Chemical Reactions Analysis

1.1. Nitration of Methyl Benzoate

The nitration of methyl benzoate to form methyl 3-nitrobenzoate is a well-characterized electrophilic aromatic substitution (EAS) reaction. Key steps include:

-

Electrophile generation : Sulfuric acid protonates nitric acid, forming the nitronium ion () .

-

Nucleophilic attack : The aromatic ring’s π-electrons attack the nitronium ion, leading to a resonance-stabilized arenium ion intermediate .

-

Deprotonation : A conjugate base removes a proton to restore aromaticity, yielding methyl 3-nitrobenzoate .

Regioselectivity : The ester group (COOCH₃) is a meta-directing, electron-withdrawing group due to resonance effects. This directs nitration to the 3-position .

1.2. Esterification Reactions

Methyl benzoate is synthesized via esterification of benzoic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) . Similar principles may apply to the formation of methyl 3-pentanamidobenzoate, though specific reaction conditions (e.g., catalyst, temperature) would depend on the amide group’s stability.

2.1. NMR Spectroscopy

For methyl benzoate derivatives, NMR data provides critical structural insights:

2.2. Melting Points

Stability and Hazardous Reactions

-

Thermal stability : Benzoate esters are generally stable but may hydrolyze under acidic/basic conditions .

-

Incompatibilities : Avoid strong bases (e.g., NaOH) and oxidizing agents .

Limitations and Gaps

-

Amide formation : Coupling of 3-aminobenzoic acid with pentanoyl chloride.

-

Esterification : Conversion of the carboxylic acid to a methyl ester .

For detailed reaction pathways, experimental data, or spectroscopic analysis, targeted literature searches or primary research would be required.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-pentanamidobenzoate, and how can reaction conditions be optimized?

this compound can be synthesized via amidation of 3-aminobenzoic acid derivatives followed by esterification. Key steps include:

- Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation, as described for structurally similar amides in complex reaction protocols .

- Temperature control : Maintain 0–5°C during coupling to minimize side reactions, then gradually warm to room temperature.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield optimization : Adjust molar ratios (e.g., 1.2:1 acylating agent to amine) and monitor progress with TLC.

Q. How can researchers characterize this compound’s physicochemical properties?

- Spectroscopic analysis :

- NMR : NMR (DMSO-) to confirm aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and pentanamide chain (δ 1.2–2.4 ppm). Compare with reference spectra for benzoate esters .

- FTIR : Look for ester C=O (~1720 cm) and amide N-H (~3300 cm) stretches.

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 2–9) to guide formulation for bioassays.

- Stability : Conduct accelerated degradation studies under heat (40–60°C) and UV light to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can contradictory spectroscopic data for this compound be resolved?

Discrepancies in NMR or IR spectra may arise from tautomerism, impurities, or stereochemical ambiguity. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- X-ray crystallography : Determine absolute configuration if crystalline derivatives are obtainable .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to validate structural assignments .

Q. What experimental designs are suitable for studying the compound’s bioactivity in cellular models?

- Dose-response assays : Use MTT or ATP-based viability assays (0.1–100 µM range) in cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) .

- Mechanistic studies :

- Data normalization : Express results as fold-change relative to untreated cells, with triplicate biological replicates.

Q. How can researchers investigate structure-activity relationships (SAR) for this compound derivatives?

- Derivatization : Synthesize analogs with modified ester groups (e.g., ethyl, benzyl) or varying alkyl chain lengths in the amide moiety .

- In silico screening : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) to prioritize compounds for synthesis .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors and hydrophobic regions using Schrödinger’s Phase .

Methodological Challenges & Solutions

6. Addressing low yields in large-scale synthesis:

- Catalyst screening : Test Pd/C or enzyme-mediated esterification for greener protocols.

- Process optimization : Use flow chemistry for improved heat/mass transfer and scalability .

7. Handling and safety considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.